

Application Note: Quantitative Analysis of Petasol using HPLC-Mass Spectrometry

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Compound of Interest

Compound Name: *Petasol*

Cat. No.: *B3029391*

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Abstract

This application note details a comprehensive protocol for the extraction, separation, and quantification of **petasol**, a bioactive eremophilane-type sesquiterpene, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies provided are designed to offer high sensitivity and selectivity for the analysis of **petasol** in complex matrices such as plant extracts or biological samples. This document includes protocols for sample preparation, detailed instrument parameters for HPLC and MS, and expected quantitative data.

Introduction

Petasol (C₁₅H₂₂O₂, M.W. 234.33 g/mol) is a sesquiterpenoid of the eremophilane class, commonly found in plants of the *Petasites* genus. It is recognized for its potential anti-inflammatory and vasorelaxant properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. Accurate and sensitive quantification of **petasol** is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological activity. HPLC-MS offers a powerful analytical tool for this purpose, providing excellent chromatographic resolution and highly specific detection. This protocol outlines a robust method for the analysis of **petasol**.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction from Plant Material

This protocol is designed for the extraction of **petasol** from dried plant material (e.g., *Petasites* rhizomes).

- Homogenization: Grind the dried plant material to a fine powder (approximately 0.5 mm particle size) to ensure efficient extraction.
- Extraction:
 - Accurately weigh 1.0 g of the homogenized powder into a 50 mL conical tube.
 - Add 20 mL of methanol.
 - Vortex for 1 minute to ensure thorough mixing.
 - Sonicate in an ultrasonic bath for 30 minutes at room temperature.
 - Centrifuge at 4000 rpm for 15 minutes.
- Filtration:
 - Carefully decant the supernatant.
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
- Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

HPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of **petasol**.

2.2.1. HPLC Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 40% B, 1-8 min: 40-95% B, 8-10 min: 95% B, 10-10.1 min: 95-40% B, 10.1-12 min: 40% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Expected Retention Time	~ 6.5 min

2.2.2. Mass Spectrometry Conditions

Atmospheric Pressure Chemical Ionization (APCI) is often suitable for moderately polar compounds like **petasol**.^[1] Electrospray Ionization (ESI) can also be effective.

Parameter	Value
Ionization Mode	APCI, Positive Ion
Scan Type	Selected Reaction Monitoring (SRM)
Gas Temperature	350 °C
Vaporizer Temperature	300 °C
Capillary Voltage	4000 V
Collision Gas	Argon

Data Presentation

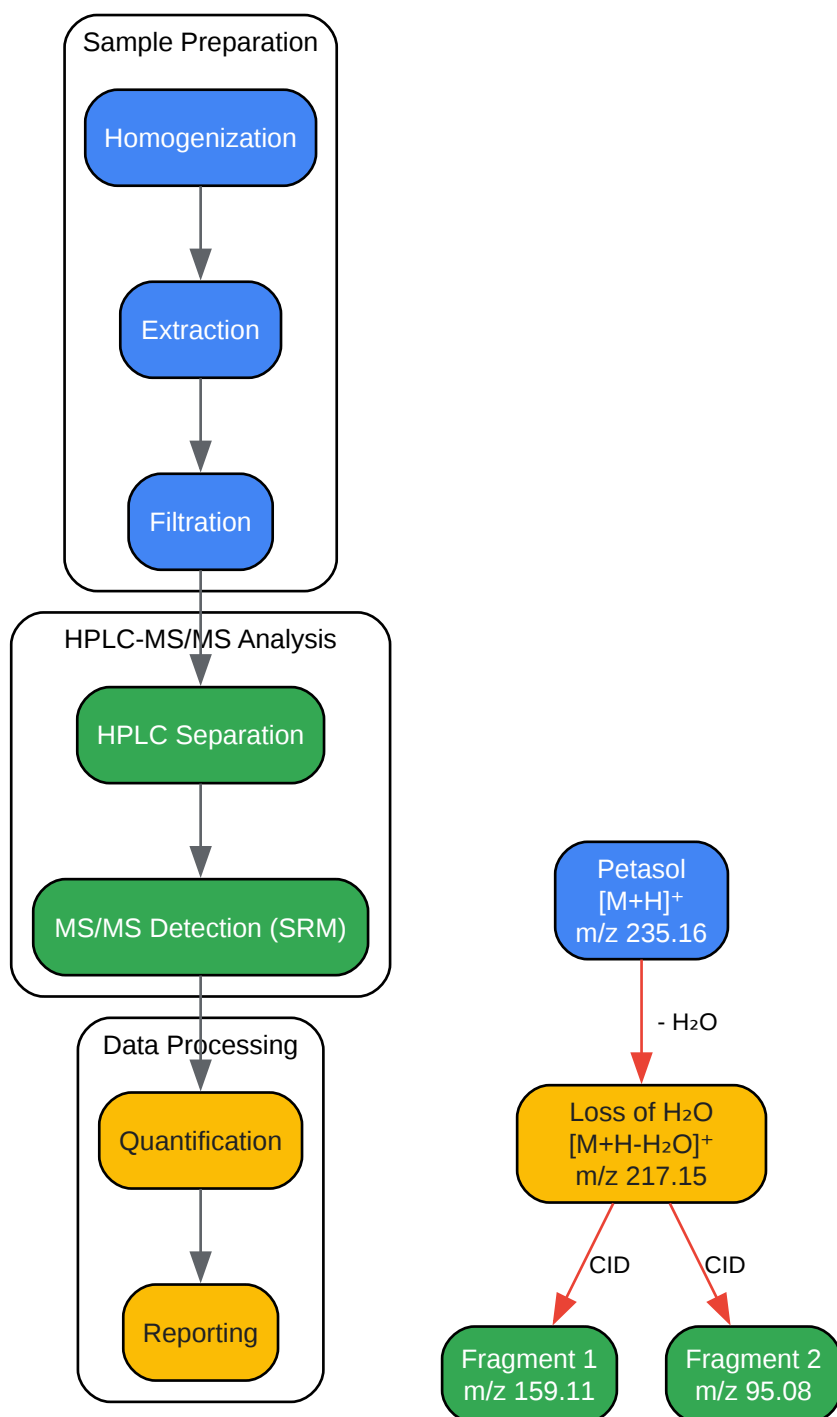
The following table summarizes the proposed SRM transitions for the quantitative analysis of **petasol**. These values are predictive and should be optimized empirically.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Petasol (Quantifier)	235.16 [M+H] ⁺	159.11	150	15
Petasol (Qualifier)	235.16 [M+H] ⁺	95.08	150	25

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the likely fragmentation of the eremophilane skeleton.

Visualization

Experimental Workflow



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References

- 1. mdpi.com [mdpi.com]
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